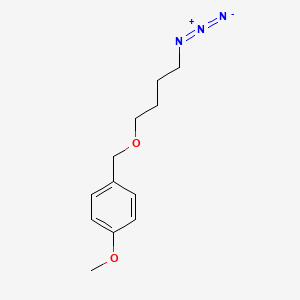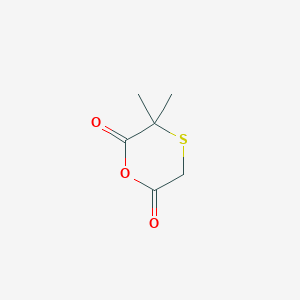![molecular formula C16H25NO6 B1383104 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1445950-95-7](/img/structure/B1383104.png)
6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate has been synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds, characterized using FTIR, 1H and 13C NMR spectroscopy, exhibit intramolecular hydrogen bonding, contributing to their structural stability (Çolak, Karayel, Buldurun, & Turan, 2021).
X-ray Crystallographic Analysis : The molecular and crystal structure of these compounds was further characterized by X-ray crystallography. This analysis revealed their crystallization in the monoclinic space group and the presence of intramolecular hydrogen bonds, vital for their molecular stability (Çolak, Karayel, Buldurun, & Turan, 2021).
Antihypertensive Activity Potential : Derivatives of this compound, specifically Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, have been synthesized and are expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006).
Molecular Reactions and Transformations
Functionalized Derivatives Synthesis : The reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents led to the synthesis of functionalized 4H-pyrano[3,2-c]pyridines. These reactions offer new routes to various derivatives, highlighting the compound's versatility in synthetic chemistry (Mekheimer, Mohamed, & Sadek, 1997).
Hydrogen-Bonded Molecular Structures : Studies have demonstrated significant differences in hydrogen-bonded structures of related compounds, depending on minor changes in substituents. This insight is crucial for understanding the molecular behavior and stability of these compounds (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
Chemical Transformations and Reactivity : Research on the reactivity of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate led to the formation of various derivatives through reactions with maleic anhydride and other reagents, showcasing the compound's chemical versatility (Moskalenko & Boev, 2014).
Optical and Thermal Properties
- Optical and Thermal Properties : The synthesis of glassy trityl group containing luminescent derivatives of 2-tert-butyl-6-methyl-4H-pyran-4-one, related to the compound , demonstrated good thermal stability and potential for applications in organic light-emitting diodes and lasers due to their unique optical properties (Zarins et al., 2012).
Properties
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 4-oxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-5-21-14(19)11-9-22-12-6-7-17(8-10(12)13(11)18)15(20)23-16(2,3)4/h10-12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSCLGOLBQLHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2CCN(CC2C1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110861 | |
| Record name | 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445950-95-7 | |
| Record name | 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)


![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)


